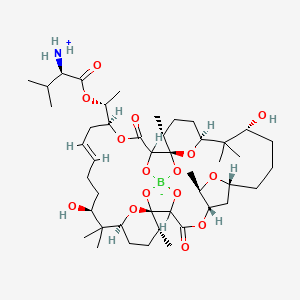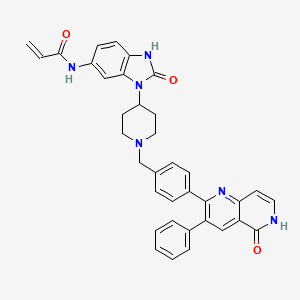
ブロモ-PEG4-アジド
概要
説明
Bromo-PEG4-Azide: is a polyethylene glycol (PEG) derivative that contains both a bromide group and an azide group. This compound is particularly valuable in the field of click chemistry and bioconjugation due to the high reactivity of both functional groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
科学的研究の応用
Chemistry: Bromo-PEG4-Azide is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It serves as a versatile linker in the formation of stable triazole linkages .
Biology: In biological research, Bromo-PEG4-Azide is used for labeling and tracking biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces non-specific binding, making it ideal for various bioconjugation applications .
Medicine: Bromo-PEG4-Azide is employed in drug delivery systems and the development of targeted therapies. It is used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins .
Industry: In industrial applications, Bromo-PEG4-Azide is used in the development of new materials, including functional coatings and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of advanced materials .
作用機序
Target of Action
Bromo-PEG4-Azide is a bifunctional crosslinker containing a bromide and a terminal azide . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The targets of Bromo-PEG4-Azide are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
The azide group in Bromo-PEG4-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) . The bromide (Br) is a good leaving group for nucleophilic substitution .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bromo-PEG4-Azide is the ubiquitin-proteasome system . PROTACs, which Bromo-PEG4-Azide helps synthesize, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in bromo-peg4-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Bromo-PEG4-Azide’s action is the formation of a stable triazole linkage with target molecules . This enables the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of Bromo-PEG4-Azide is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous environments .
生化学分析
Biochemical Properties
Bromo-PEG4-Azide interacts with various biomolecules through its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
At the molecular level, Bromo-PEG4-Azide exerts its effects through its azide group, which can form a stable triazole linkage with Alkyne, BCN, DBCO via Click Chemistry . This can lead to changes in the function or localization of the target biomolecules.
Transport and Distribution
The transport and distribution of Bromo-PEG4-Azide within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media
準備方法
Synthetic Routes and Reaction Conditions: Bromo-PEG4-Azide can be synthesized through a series of chemical reactions involving the functionalization of PEGThe bromide group can be introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of Bromo-PEG4-Azide typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions: Bromo-PEG4-Azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a good leaving group, allowing for nucleophilic substitution reactions.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules. .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles. Reaction conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide (DMSO).
Click Chemistry: Copper catalysts are used for CuAAC reactions, while SPAAC reactions do not require a catalyst
Major Products:
Nucleophilic Substitution: The major products are typically azide-functionalized PEG derivatives.
Click Chemistry: The major products are stable triazole linkages formed between the azide and alkyne groups
類似化合物との比較
Bromo-PEG5-Azide: Similar to Bromo-PEG4-Azide but with an additional ethylene glycol unit, providing a longer spacer.
Azido-PEG4-Alkyne: Contains an alkyne group instead of a bromide group, used in similar click chemistry applications.
Uniqueness: Bromo-PEG4-Azide is unique due to its combination of a bromide and an azide group, providing dual functionality for both nucleophilic substitution and click chemistry reactions. This dual functionality makes it a highly versatile reagent in various scientific research and industrial applications .
特性
IUPAC Name |
1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYFFFKHLMTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)



